Superior Potency vs. Clinical Standard-of-Care Ribavirin Against RSV A2 Replication
In a direct cellular antiviral assay, ALS-8112 demonstrates significantly greater potency against RSV A2 replication compared to the broad-spectrum antiviral ribavirin. This difference in EC50 translates to a substantial reduction in the concentration required to achieve the same level of viral inhibition [1][2].
| Evidence Dimension | Inhibition of RSV A2 Replication (EC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | Ribavirin: 5.5 μM (calculated from 1.34 μg/mL using MW 244.2) |
| Quantified Difference | ALS-8112 is approximately 37-fold more potent than ribavirin (5.5 μM / 0.15 μM = 36.7) |
| Conditions | RSV A2 strain, HEp-2 cells; ALS-8112 data measured by reduction of virus-induced cytopathic effect (CPE); Ribavirin data from similar CPE reduction assay |
Why This Matters
This 37-fold potency advantage means researchers require significantly less compound mass for in vitro experiments, reducing consumable costs and potential off-target effects at higher concentrations.
- [1] Deval J, et al. Table 1. Inhibition potency of ALS-8112 against RSV and other RNA viruses. PLoS Pathog. 2015;11(6):e1004995.t001. View Source
- [2] Sudo K, et al. YM-53403, a novel anti-respiratory syncytial virus agent. Antiviral Res. 2005;65(2):125-131. (Ribavirin control EC50 = 1.34 μg/mL). View Source
